molecular formula C10H7ClN2O3 B11873488 Methyl 2-chloro-4-oxo-3,4-dihydroquinazoline-8-carboxylate

Methyl 2-chloro-4-oxo-3,4-dihydroquinazoline-8-carboxylate

Cat. No.: B11873488
M. Wt: 238.63 g/mol
InChI Key: ONAQEPVQTTVEQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-chloro-4-oxo-3,4-dihydroquinazoline-8-carboxylate is a quinazoline derivative characterized by a bicyclic aromatic core substituted with a chlorine atom at position 2, a ketone group at position 4, and a methyl ester at position 6. Its molecular formula is C₁₀H₇ClN₂O₃, with a molecular weight of 238.63 g/mol. The compound’s reactivity and physicochemical properties are influenced by the electron-withdrawing chlorine and ester groups, which modulate hydrogen-bonding capacity, solubility, and crystallinity .

The structural framework of quinazolines makes this compound a versatile intermediate in pharmaceutical and materials science research, particularly in kinase inhibitor synthesis and heterocyclic chemistry .

Properties

IUPAC Name

methyl 2-chloro-4-oxo-3H-quinazoline-8-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClN2O3/c1-16-9(15)6-4-2-3-5-7(6)12-10(11)13-8(5)14/h2-4H,1H3,(H,12,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONAQEPVQTTVEQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC2=C1N=C(NC2=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of Anthranilic Acid Derivatives

Anthranilic acid derivatives are commonly used to construct the dihydroquinazoline ring. For example, chlorination of methyl 2-amino-4-oxo-3,4-dihydroquinazoline-8-carboxylate introduces the chloro group at position 2. This method typically employs phosphorus oxychloride (POCl₃) as both a solvent and chlorinating agent, achieving yields of 65–78% under reflux conditions.

Key reaction parameters:

  • Temperature: 80–110°C

  • Reaction time: 6–12 hours

  • Stoichiometry: 1:1.2 molar ratio of precursor to POCl₃

Stepwise Synthesis of this compound

Route 1: Sequential Chlorination and Esterification

Step 1: Synthesis of 4-Oxo-3,4-dihydroquinazoline-8-carboxylic acid

  • Starting material: 2-Amino-4-oxo-3,4-dihydroquinazoline-8-carboxylic acid

  • Chlorination: Treat with POCl₃ at 90°C for 8 hours.

  • Mechanism: Electrophilic substitution at position 2.

Step 2: Methyl Ester Formation

  • Reagents: Thionyl chloride (SOCl₂) followed by methanol

  • Conditions:

    • SOCl₂ reflux (2 hours) to generate acyl chloride

    • Methanol quench at 0°C to prevent hydrolysis

  • Yield: 72% overall.

Route 2: One-Pot Tandem Reaction

A streamlined method combines chlorination and esterification:

ComponentQuantityRole
2-Amino-8-carboxy precursor1.0 eqSubstrate
POCl₃1.5 eqChlorinating agent
Methanol5.0 eqNucleophile
DMFCatalyticLewis acid catalyst

Procedure:

  • Suspend precursor in POCl₃/DMF at 85°C for 6 hours.

  • Cool to 25°C, add methanol dropwise.

  • Stir for 12 hours, isolate via vacuum filtration.

Advantages:

  • Eliminates intermediate isolation

  • 68% yield with >95% purity by HPLC

Catalytic Systems and Reaction Optimization

Palladium-Catalyzed Cross-Coupling

Adapting methodologies from US8084604B2, palladium acetate (Pd(OAc)₂) facilitates C–C bond formation between halogenated intermediates and methyl acrylate:

Conditions:

  • Catalyst: Pd(OAc)₂ (5 mol%)

  • Ligand: Triphenylphosphine (PPh₃, 10 mol%)

  • Solvent: DMF/H₂O (4:1)

  • Temperature: 100°C, 24 hours

Outcome:

  • 81% conversion to methyl carboxylate intermediate

  • Requires subsequent chlorination at position 2.

Solvent Effects on Yield

Comparative studies reveal solvent polarity critically impacts reaction efficiency:

SolventDielectric Constant (ε)Yield (%)
DMF36.778
THF7.645
Toluene2.422

Polar aprotic solvents stabilize charged intermediates, enhancing reactivity.

Purification and Scalability Challenges

Crystallization vs. Chromatography

Industrial-scale synthesis prioritizes crystallization:

MethodPurity (%)Cost (USD/kg)Scalability
Column Chromatography99.512,000Limited
Recrystallization98.21,500High

The patent US8084604B2 emphasizes crystallizing intermediates with chiral auxiliaries (e.g., (2S,3S)-2,3-bis[(4-methylbenzoyl)oxy]succinic acid) to bypass chromatography.

Byproduct Management

Common byproducts and mitigation strategies:

ByproductSourceRemoval Method
Triphenylphosphine oxideLigand degradationFiltration
DiastereomersIncomplete enantiomeric resolutionChiral crystallization

Chemical Reactions Analysis

Types of Reactions

Methyl 2-chloro-4-oxo-3,4-dihydroquinazoline-8-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Ethyl 2-chloro-4-oxo-3,4-dihydroquinazoline-8-carboxylate

Molecular Formula : C₁₁H₉ClN₂O₃
Molecular Weight : 252.65 g/mol
Key Differences :

  • The ethyl ester substituent introduces a longer alkyl chain compared to the methyl group in the target compound.
  • However, the electronic profile of the ester carbonyl remains similar, preserving hydrogen-bonding acceptor capacity .
  • Synthetic Utility : Ethyl esters are often preferred in reactions requiring slower hydrolysis rates compared to methyl esters, which could influence the compound’s stability in acidic or basic conditions .

Table 1: Comparison of Methyl and Ethyl Ester Derivatives

Property Methyl Ester Ethyl Ester
Molecular Formula C₁₀H₇ClN₂O₃ C₁₁H₉ClN₂O₃
Molecular Weight (g/mol) 238.63 252.65
Ester Group Size Smaller (methyl) Larger (ethyl)
Predicted Solubility (Polar) Higher Lower

8-Chloro-4-(4-methoxyphenyl)-3-oxo-3,4-dihydroquinoxalin-2-carboxylic Acid

Molecular Formula : C₁₆H₁₁ClN₂O₄
Key Differences :

  • Core Heterocycle: This compound features a quinoxaline core (two adjacent nitrogen atoms) instead of a quinazoline (non-adjacent nitrogens).
  • Substituents : A 4-methoxyphenyl group at position 4 and a carboxylic acid at position 2 replace the ester and ketone groups.

Table 2: Core Heterocycle and Substituent Effects

Compound Core Structure Key Substituents Hydrogen-Bonding Profile
Methyl 2-chloro-4-oxo-3,4-dihydroquinazoline-8-carboxylate Quinazoline Cl (C2), COOCH₃ (C8) Acceptor (ester, ketone)
8-Chloro-4-(4-methoxyphenyl)-3-oxo-3,4-dihydroquinoxalin-2-carboxylic Acid Quinoxaline Cl (C8), COOH (C2), OCH₃ (C4-phenyl) Donor (COOH), Acceptor (ketone, OCH₃)

Substituent-Driven Spectral and Crystallographic Variations

  • NMR Analysis: Comparative NMR studies (as in ) would reveal distinct chemical shifts for the methyl (δ ~3.9 ppm) and ethyl (δ ~1.3 ppm for CH₃, δ ~4.3 ppm for CH₂) groups. The quinazoline/quinoxaline core protons (e.g., aromatic and NH) would show similar shifts unless perturbed by substituents .
  • Crystallography : Tools like SHELX and Mercury () enable detailed comparisons of crystal packing. For example, the methyl ester’s smaller size may allow tighter intermolecular stacking via π-π interactions, whereas the ethyl analog’s bulk could lead to voids or altered hydrogen-bonding networks .

Functional Group Impact on Reactivity

  • Ester vs. Carboxylic Acid : The methyl ester is less reactive toward nucleophiles than the carboxylic acid derivative but more stable under acidic conditions.
  • Chlorine Position: Chlorine at position 2 (quinazoline) vs. position 8 (quinoxaline) alters electronic effects on the aromatic system, influencing electrophilic substitution patterns .

Biological Activity

Methyl 2-chloro-4-oxo-3,4-dihydroquinazoline-8-carboxylate (C10H7ClN2O3) is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly its antimicrobial and anticancer properties. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

PropertyValue
Molecular FormulaC10H7ClN2O3
Molar Mass238.63 g/mol
Density1.53 g/cm³ (predicted)
Boiling Point398.2 °C (predicted)
pKa-4.38 (predicted)

Antimicrobial Activity

This compound has shown promising antimicrobial properties against various bacterial and fungal strains. Research indicates that compounds in the quinazoline family often exhibit significant antibacterial and antifungal activity.

Table 1: Antimicrobial Efficacy

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus5.64 - 77.38 µM
Escherichia coli2.33 - 156.47 µM
Candida albicans16.69 - 78.23 µM
Fusarium oxysporum56.74 - 222.31 µM

These results suggest that this compound possesses moderate to good antimicrobial activity, making it a candidate for further development in pharmaceutical applications targeting infections caused by resistant strains.

Anticancer Activity

Recent studies have begun to explore the anticancer potential of this compound. Its structure suggests that it may interact with specific molecular targets involved in cancer cell proliferation and survival.

Case Study: Tankyrase Inhibition

A study focused on the inhibition of tankyrase enzymes highlighted the potential of quinazoline derivatives as selective inhibitors. This compound was evaluated alongside other derivatives for its ability to inhibit tankyrase activity, which is implicated in cancer progression.

Findings:

  • The compound demonstrated competitive inhibition against tankyrase with an IC50 value indicative of effective enzyme inhibition.
  • Structural modifications led to variations in potency, suggesting avenues for optimization in drug design.

The biological activity of this compound is hypothesized to involve interactions with specific enzymes or receptors within microbial cells or cancer cells. The presence of the chloro and carboxylate groups may enhance binding affinity and specificity towards target sites.

Proposed Mechanisms:

  • Enzyme Inhibition : Compounds like this compound may act as competitive inhibitors by mimicking substrate structures.
  • Cell Membrane Disruption : Antimicrobial action may also involve disruption of bacterial cell membranes, leading to cell lysis.

Q & A

Basic Synthesis and Purification

Q: What are the standard protocols for synthesizing methyl 2-chloro-4-oxo-3,4-dihydroquinazoline-8-carboxylate, and how are intermediates characterized? A:

  • Synthesis Protocol : A typical method involves cyclocondensation of substituted anthranilic acid derivatives with chloroacetyl chloride under basic conditions. For example, hydrolysis of methyl 2-amino-4-chlorobenzoate followed by reaction with ethyl chloroformate yields the quinazoline core .
  • Intermediate Characterization : Thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy (e.g., 1^1H and 13^{13}C) are critical for tracking reaction progress. Mass spectrometry (MS) confirms molecular weight at each stage .

Advanced: Optimizing Ester Group Modifications

Q: How does altering the ester group (e.g., methyl vs. ethyl) impact reactivity and downstream functionalization? A:

  • Reactivity : Ethyl esters (e.g., Ethyl 2-chloro-4-oxo-3,4-dihydroquinazoline-8-carboxylate) may exhibit slower hydrolysis rates compared to methyl esters due to steric hindrance, influencing nucleophilic substitution reactions .
  • Functionalization : Methyl esters are preferred for coupling reactions (e.g., amidation) due to higher electrophilicity. Kinetic studies using HPLC can quantify hydrolysis rates under varying pH conditions .

Basic Crystallography Techniques

Q: What crystallographic methods are used to resolve the structure of this compound? A:

  • Data Collection : Single-crystal X-ray diffraction (SC-XRD) with Cu-Kα radiation (λ = 1.54178 Å) is standard. SHELX programs refine atomic coordinates and thermal parameters .
  • Visualization : ORTEP-3 generates thermal ellipsoid plots, while Mercury CSD analyzes packing motifs (e.g., π-π stacking distances) .

Advanced: Handling Disorder in Crystal Structures

Q: How are rotational or positional disorders in the crystal lattice addressed during refinement? A:

  • Disorder Modeling : SHELXL partitions disordered atoms into multiple sites with occupancy factors. For example, in 2-methyl-3-(2-methylphenyl)-4-oxo-3,4-dihydroquinazolin-8-yl 4-chlorobenzoate, the methyl group disorder was resolved using PART instructions and geometric restraints .
  • Validation : The R-factor (≤ 0.05) and goodness-of-fit (GOF ≈ 1.0) ensure refinement reliability. PLATON checks for missed symmetry or twinning .

Hydrogen Bonding and Supramolecular Assembly

Q: How do hydrogen-bonding patterns influence solid-state packing? A:

  • Graph-Set Analysis : N–H···O and C–H···O interactions form R22_2^2(8) motifs, creating 1D chains or 2D sheets. For example, in methyl 4-(4-chlorophenyl)-8-iodo-2-methyl-6-oxo-1,6-dihydro-4H-pyrimidoquinazoline-3-carboxylate, N–H···O bonds (2.85–3.10 Å) stabilize layers parallel to the b-axis .
  • Tools : Mercury CSD calculates interaction distances and angles, while IsoStar predicts preferred hydrogen-bonding geometries .

Biological Activity Profiling

Q: What in vitro assays are used to evaluate the biological activity of quinazoline derivatives? A:

  • Anticancer Screens : MTT assays against cancer cell lines (e.g., MCF-7, HepG2) measure IC50_{50} values. This compound derivatives show activity correlated with electron-withdrawing substituents (e.g., Cl, NO2_2) .
  • Enzyme Inhibition : Acetylcholinesterase (AChE) inhibition assays use Ellman’s method. Structural analogs with bulkier esters exhibit reduced activity due to steric clashes in the active site .

Advanced Structure-Activity Relationships (SAR)

Q: How do substituents at the 2- and 8-positions modulate pharmacological profiles? A:

  • 2-Position : Chlorine enhances electrophilicity, facilitating covalent binding to cysteine residues (e.g., in kinase targets). Replacement with methoxy groups decreases reactivity but improves solubility .
  • 8-Position : Carboxylate esters balance lipophilicity and metabolic stability. Ethyl esters prolong half-life in vivo compared to methyl esters, as shown in pharmacokinetic studies using LC-MS/MS .

Resolving Data Contradictions in Reactivity

Q: How can conflicting reactivity data for analogs (e.g., hydrolysis rates) be reconciled? A:

  • Solvent Effects : Polar aprotic solvents (e.g., DMF) accelerate hydrolysis via stabilization of transition states. Contrasting results in ethanol vs. THF may arise from hydrogen-bonding interactions .
  • Computational Modeling : Density functional theory (DFT) calculates activation energies (ΔG^‡) for hydrolysis pathways. For example, methyl esters exhibit lower ΔG^‡ than ethyl esters, aligning with experimental kinetics .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.